N-(4-acetylphenyl)-2-bromoacetamide can be synthesized from commercially available starting materials such as p-aminoacetophenone and bromoacetyl bromide. It falls under the classification of amides, specifically bromoacetamides, which are known for their diverse biological activities including antimicrobial and anticancer properties .
The synthesis of N-(4-acetylphenyl)-2-bromoacetamide typically involves a two-step reaction process:
The molecular structure of N-(4-acetylphenyl)-2-bromoacetamide can be described as follows:
N-(4-acetylphenyl)-2-bromoacetamide participates in various chemical reactions due to its electrophilic nature:
The mechanism of action for N-(4-acetylphenyl)-2-bromoacetamide largely depends on its biological targets:
N-(4-acetylphenyl)-2-bromoacetamide has potential applications in various scientific fields:
N-(4-acetylphenyl)-2-bromoacetamide (CAS 29182-93-2) serves as a critical electrophilic building block in medicinal chemistry due to its dual functional groups: the reactive α-bromoamide moiety and the acetophenone carbonyl. This bifunctionality enables sequential modifications, positioning it as a linchpin for constructing complex bioactive hybrids [5] [8].
The bromoacetamide group facilitates N-alkylation of 1,2,4-triazole-3-thiols under mild basic conditions (K₂CO₃/ethanol, reflux), yielding intermediates for antitrypanosomal agents. Subsequent oxime formation via hydroxylamine hydrochloride treatment introduces nitric oxide (NO)-donating capabilities. These hybrids exhibit dual mechanisms: enzyme inhibition (e.g., trypanothione reductase) and NO-mediated parasiticidal activity. The synthetic pathway capitalizes on the bromide’s nucleofugality, achieving 75–85% yields for intermediates like 3a-b (Figure 1) [9].
N-(4-acetylphenyl)-2-bromoacetamide + 1,2,4-triazole-3-thiol → Alkylated intermediate → Oxime adduct
As an alkylating agent, this compound couples with quinazolinone thiolates (e.g., 2-mercapto-3-phenylquinazolin-4(3H)-one) in acetonitrile/triethylamine (reflux, 8–12 h). The resulting S-functionalized intermediates (5a-c) undergo cyclocondensation with ethyl cyanoacetate, aldehydes, and ammonium acetate to form 3-cyanopyridinone-quinazolinone hybrids. These hybrids demonstrate potent dual EGFR/BRAFV600E inhibition (e.g., compound 18: IC₅₀ = 0.11 µM EGFR). The bromoacetamide’s role is pivotal in tethering pharmacophores via a thioether linkage [3].
Hybrid Class | Target Compounds | Biological Activity | Key Reference |
---|---|---|---|
1,2,4-Triazole/Oxime | Antitrypanosomal agents | Trypanosoma brucei inhibition | [9] |
Quinazolin-4-one/3-cyanopyridin-2-one | EGFR/BRAFV600E inhibitors | Antiproliferative (GI₅₀ = 1.20–1.80 µM) | [3] |
1,3,4-Oxadiazole | COX inhibitors | Anti-inflammatory, analgesic | [6] |
The synthesis hinges on acylative N-functionalization of 4-aminoacetophenone. Bromoacetyl bromide reacts with the amine in a water/dichloromethane bilayer system with K₂CO₃ as base (0–5°C, 2 h). This method suppresses diacylation and hydrolytic byproducts, achieving >85% yield. Critical parameters include:
Optimization studies identify acetonitrile/triethylamine (Et₃N) as optimal for S-alkylations (e.g., with quinazolinone thiols). Et₃N (2.0 eq.) scavenges HBr in situ, driving reactions to >80% completion. Alternative catalysts/solvents show limitations:
Table 2: Solvent/Catalyst Systems for N-(4-acetylphenyl)-2-bromoacetamide Coupling
Reaction Type | Optimal System | Yield (%) | Reaction Time | Side Products |
---|---|---|---|---|
S-Alkylation | CH₃CN/Et₃N (reflux) | 80–85 | 8–12 h | <5% Dialkylation |
N-Alkylation | EtOH/K₂CO₃ (reflux) | 75–80 | 12 h | <3% O-alkylation |
Oxime formation | EtOH/NaOAc (reflux) | 85–90 | 6 h | None detected |
Figure 2: Synthesis via Bromoacetyl Bromide Route4-Aminoacetophenone + Bromoacetyl bromide → N-(4-acetylphenyl)-2-bromoacetamide
The crystal structure confirms near-orthogonal alignment between the acetamide and acetophenone planes (dihedral angle ≈84°), minimizing steric hindrance during nucleophilic attack at C8 (bromoacetamide carbon). FT-IR shows carbonyl stretches at 1675 cm⁻¹ (amide) and 1680 cm⁻¹ (ketone), with no thiolate tautomerization observed. The bromide’s leaving group ability (βLG = –0.43) enables Sₙ2 reactions even with weakly nucleophilic heterocycles [5] [10].
Patent CN101550090B highlights sublimation purification for gram-scale production, avoiding chromatography. Key process modifications include:
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Temperature control | Ice bath | Jacketed reactor |
Purification | Recrystallization (EtOH/H₂O) | Sublimation |
Byproduct management | Aqueous NH₄OH neutralization | HBr recovery systems |
Typical yield | 85% | 89–92% |
This compound’s versatility is exemplified in hybrid NSAID development. Ibuprofen-derived 1,3,4-oxadiazoles are synthesized via:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4